molecular formula C20H26N2O5S B2741981 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953917-30-1

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2741981
CAS No.: 953917-30-1
M. Wt: 406.5
InChI Key: RARBNKBHVGINIF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H26N2O5S and a molecular weight of 406.5 This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dimethoxy groups and a phenylmorpholinoethyl side chain

Preparation Methods

The synthesis of 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core:

    Introduction of the phenylmorpholinoethyl side chain: This step involves the reaction of the benzenesulfonamide intermediate with a phenylmorpholinoethyl derivative under appropriate conditions.

The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may differ in its biological activity and chemical reactivity.

    Other benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but have different substituents, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-25-18-9-8-17(14-19(18)26-2)28(23,24)21-10-11-22-12-13-27-20(15-22)16-6-4-3-5-7-16/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARBNKBHVGINIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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